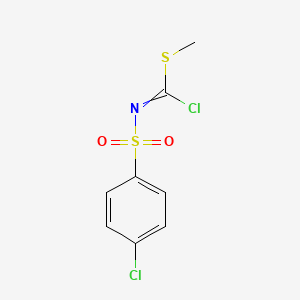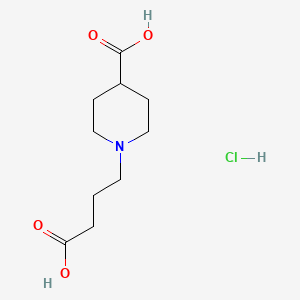
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with carboxypropyl and carboxylic acid groups, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylating agents. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with 3-bromopropionic acid under basic conditions to introduce the carboxypropyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl), are used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperidine ring.
科学的研究の応用
1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-Methylpiperidine-4-carboxylic acid;hydrochloride: Similar in structure but with a methyl group instead of a carboxypropyl group.
1-Carbamoyl-piperidine-4-carboxylic acid: Contains a carbamoyl group instead of a carboxypropyl group.
Uniqueness: 1-(3-Carboxypropyl)piperidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxypropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
63618-28-0 |
|---|---|
分子式 |
C10H18ClNO4 |
分子量 |
251.71 g/mol |
IUPAC名 |
1-(3-carboxypropyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c12-9(13)2-1-5-11-6-3-8(4-7-11)10(14)15;/h8H,1-7H2,(H,12,13)(H,14,15);1H |
InChIキー |
TXBOVUCKTRWVFR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)CCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


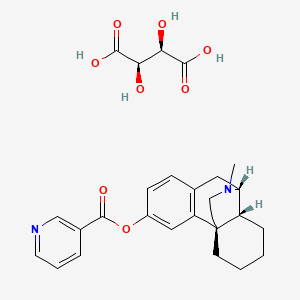

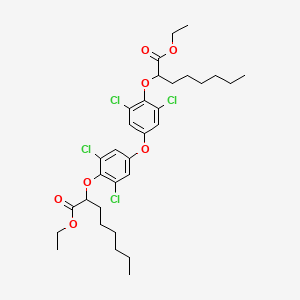
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

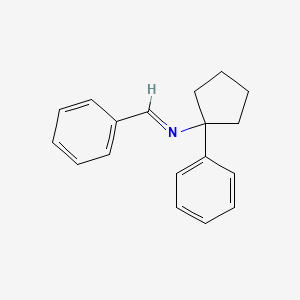
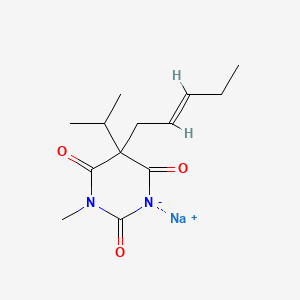

![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)


![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
